4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB belongs to the class of sulfonohydrazide derivatives and is widely used in chemical synthesis, catalysis, and biological research.
Wirkmechanismus
4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide acts as a fluorescent probe by binding to metal ions and undergoing a conformational change, which results in a change in fluorescence intensity. The mechanism of action of 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide as a catalyst involves the activation of the reactants by the sulfonohydrazide group, which leads to the formation of the desired product.
Biochemical and Physiological Effects:
4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide has been shown to have antifungal and antibacterial properties and has been used in the development of antimicrobial agents. 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide has also been shown to have anticancer properties and has been used in the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its ability to catalyze various chemical reactions, and its potential applications in various fields such as chemical synthesis and biological research. The limitations of using 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide in lab experiments include its high cost and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the use of 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide in scientific research. One potential direction is the development of 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide-based probes for the detection of other metal ions. Another potential direction is the use of 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide in the development of new catalysts for various chemical reactions. 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide can also be used in the development of new antimicrobial and anticancer agents. Further research is needed to explore the full potential of 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide in various fields.
Conclusion:
In conclusion, 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide has been extensively used in scientific research due to its unique chemical properties, including its high selectivity and sensitivity as a fluorescent probe and its ability to catalyze various chemical reactions. Further research is needed to explore the full potential of 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide in various fields.
Synthesemethoden
The synthesis of 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide involves the reaction of 9H-fluorene-9-carbaldehyde and 4-tert-butylbenzenesulfonylhydrazide in the presence of a catalyst such as acetic acid. The reaction yields 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide has been extensively used in scientific research due to its unique chemical properties. 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide is a highly selective and sensitive fluorescent probe that can be used to detect various metal ions such as copper, mercury, and lead. 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide has also been used in the synthesis of various organic compounds, including pyrazole derivatives and oxazoles. 4-tert-butyl-N'-9H-fluoren-9-ylidenebenzenesulfonohydrazide has also been used as a catalyst in various chemical reactions such as the synthesis of benzimidazoles and N-sulfonyl carbamates.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(fluoren-9-ylideneamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-23(2,3)16-12-14-17(15-13-16)28(26,27)25-24-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-15,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMHBEBGFQIUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(fluoren-9-ylideneamino)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.